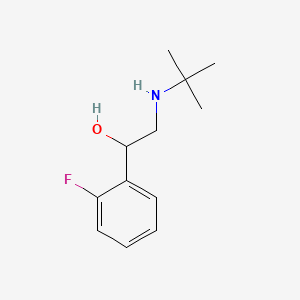

Flerobuterol

Description

structure given in first source; RN given refers to parent compound

Structure

3D Structure

Properties

CAS No. |

101687-94-9 |

|---|---|

Molecular Formula |

C12H18FNO |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |

InChI |

InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |

InChI Key |

XTJMTDZHCLBKFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1F)O |

Related CAS |

82101-08-4 (hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

Flerobuterol's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flerobuterol is a selective beta-2 adrenergic receptor agonist that has demonstrated antidepressant-like effects in preclinical models. Its mechanism of action is primarily centered on the activation of beta-2 adrenoceptors, leading to downstream signaling cascades that modulate neuronal activity, particularly within the serotonergic system. While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile is understood to be analogous to that of Clenbuterol, a well-characterized beta-2 adrenergic agonist. This guide provides a comprehensive overview of the known mechanisms of this compound, leveraging comparative data from Clenbuterol to elucidate its molecular interactions, signaling pathways, and physiological effects. Detailed experimental protocols from key studies are outlined to provide a framework for further research and development.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

This compound functions as an agonist at beta-2 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] The elevation in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, initiating a cascade of cellular responses.[3]

While this compound is classified as a beta-adrenoceptor agonist, its selectivity for the beta-2 subtype is a key characteristic. This selectivity is crucial for its pharmacological profile, as activation of other beta-adrenoceptor subtypes (beta-1 and beta-3) can lead to different physiological effects, particularly in the cardiovascular system.

Signaling Pathway Diagram

Caption: this compound's primary signaling pathway.

Modulation of the Serotonergic System

A significant aspect of this compound's mechanism of action is its ability to enhance serotonergic neurotransmission. Studies in rats have shown that sustained administration of this compound leads to a marked decrease in the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus. This effect is thought to be a consequence of increased synaptic availability of 5-HT, leading to the activation of somatodendritic 5-HT autoreceptors.

Prolonged treatment with this compound results in a desensitization of these 5-HT autoreceptors, leading to a recovery of the firing rate of 5-HT neurons to normal levels. This neuroadaptive change is believed to contribute to the antidepressant-like effects of the compound. Furthermore, this compound has been shown to increase the synthesis of 5-HT in the brain, partly by increasing the availability of its precursor, tryptophan.

Quantitative Data (with Clenbuterol as an Analogue)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize key pharmacological parameters for the closely related beta-2 adrenergic agonist, Clenbuterol. This data is provided to offer a comparative framework for understanding the potential potency and pharmacokinetic profile of this compound.

Table 1: Receptor Binding Affinity of Clenbuterol

| Receptor Subtype | Species | Tissue/Cell Line | Kd (nM) | Reference |

| Beta-1 Adrenoceptor | Rat | Atria | 38 | |

| Beta-2 Adrenoceptor | Rat | Jugular Vein | 6.3 | |

| Beta Adrenoceptor | Porcine | Adipocyte | 100-200 |

Table 2: Pharmacokinetic Parameters of Clenbuterol

| Species | Dosage | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Human | 20 µg | Oral | 2.5 | 35 | 89-98 | |

| Rat | 2 µg/kg | Oral | ~1 | 30 | - | |

| Rabbit | 0.5 µg/kg | Oral | <2 | 9 | - | |

| Horse | - | - | - | 9-21.4 | - | |

| Ostrich | 2 mg | Oral | 3.0 | 19.7 | - | |

| Cattle | 5 µg/kg BW (twice daily for 3 wks) | Oral | - | 10 (initial), ~60 (slower) | - |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the mechanism of action of this compound.

Electrophysiological Studies in Rats

Objective: To assess the effect of acute and chronic this compound administration on the firing activity of dorsal raphe 5-HT neurons.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Administration: For sustained administration, this compound (0.5 mg/kg/day) was delivered via subcutaneously implanted osmotic minipumps for 2 or 14 days. For acute administration, this compound was administered intravenously.

-

Electrophysiological Recordings:

-

Rats were anesthetized, and a burr hole was drilled in the skull overlying the dorsal raphe nucleus.

-

Single-barrel glass micropipettes were lowered into the dorsal raphe nucleus to record the extracellular firing activity of presumed 5-HT neurons.

-

The firing rate of these neurons was recorded before and after drug administration or during the period of sustained treatment.

-

Experimental Workflow Diagram:

Caption: Workflow for electrophysiological experiments.

Serotonin Synthesis Measurement via Autoradiography

Objective: To determine the effect of this compound treatment on the rate of serotonin synthesis in different brain regions.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Administration: this compound (0.5 mg/kg/day) was delivered for 2 or 14 days using osmotic minipumps.

-

Tracer Administration: The tracer, alpha-[14C]methyl-L-tryptophan, was injected intravenously.

-

Tissue Collection and Processing: At specific time points after tracer injection, rats were euthanized, and their brains were removed and frozen. Brains were then sectioned using a cryostat.

-

Autoradiography: The brain sections were exposed to X-ray film to visualize the distribution and concentration of the radiolabeled tracer.

-

Data Analysis: The rate of serotonin synthesis was calculated based on the accumulation of the tracer in different brain regions, as determined by the density of the autoradiographic signal.

Experimental Workflow Diagram:

Caption: Workflow for autoradiography experiments.

Conclusion and Future Directions

This compound's mechanism of action as a beta-2 adrenergic agonist with significant modulatory effects on the serotonergic system positions it as a compound of interest for neuropsychiatric drug development. The current understanding, largely informed by studies on analogous compounds like Clenbuterol, points to a clear pathway involving beta-2 adrenoceptor activation, subsequent cAMP signaling, and downstream effects on serotonin neurotransmission.

Future research should focus on obtaining specific quantitative data for this compound, including its binding affinities for various adrenergic receptor subtypes, its EC50 for cAMP accumulation, and a more detailed pharmacokinetic profile in different species. Elucidating the precise molecular targets downstream of PKA activation that mediate the effects on the serotonergic system will also be crucial for a complete understanding of its mechanism of action. Such studies will be instrumental in validating this compound's therapeutic potential and guiding its further development.

References

- 1. PHARMACOKINETICS OF PLASMA AND URINE CLENBUTEROL IN MAN, RAT, AND RABBIT [jstage.jst.go.jp]

- 2. A simplified autoradiographic method with alpha-[14C]methyl-tryptophan to measure serotonin synthesis rate in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of clenbuterol as a repartitioning agent on beta-adrenoceptor concentrations in heart, bronchi and brain of veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]

Flerobuterol: An Obscure Beta-Adrenoceptor Agonist with Limited Publicly Available Data

Despite its classification as a beta-adrenoceptor agonist, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of detailed information regarding the discovery, synthesis, and specific pharmacological properties of flerobuterol. While its chemical formula (C₁₂H₁₈FNO) and molecular weight (211.28 g/mol ) are known, the core scientific data required for a detailed technical guide—including its original synthesis, key researchers or institutions involved, and in-depth pharmacological profiling—remain elusive.

This compound is occasionally mentioned in scientific literature, primarily in the context of its activity as a beta-adrenoceptor agonist with potential effects on the serotonergic system, suggesting a possible area of investigation for antidepressant therapies. However, these mentions are generally brief and lack the substantive data necessary for a thorough scientific evaluation.

The vast majority of search results and available research pivot to the structurally related and extensively studied compound, clenbuterol. This suggests that this compound may have been a compound of initial interest that was either superseded by more promising candidates or was not pursued for further development, resulting in a sparse publication record.

Challenges in Data Compilation

A significant challenge in compiling a technical guide on this compound is the absence of foundational scientific papers or patents that detail its synthesis. Core requirements for such a guide, including specific reactants, detailed reaction conditions, yields, and purification methods, are not available in the public domain.

Similarly, quantitative pharmacological data, which are crucial for understanding the compound's activity, are not readily found. This includes:

-

Receptor Binding Affinities: No specific Kᵢ or Kd values for this compound at β₁, β₂, or β₃ adrenoceptor subtypes were identified.

-

Functional Potency and Efficacy: Data such as EC₅₀ or IC₅₀ values from functional assays (e.g., cAMP accumulation assays) are not publicly documented.

-

Signaling Pathways: While the general mechanism of β₂-adrenergic agonists involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), specific studies detailing this pathway for this compound, including potential downstream effectors, are absent.

Due to this lack of fundamental data, the creation of detailed tables summarizing quantitative information and the generation of specific signaling pathway diagrams, as requested for a technical guide, is not feasible at this time.

General Beta-2 Adrenergic Receptor Signaling Pathway

While specific data for this compound is unavailable, the generally accepted signaling pathway for β₂-adrenergic agonists can be represented. Upon binding to the β₂-adrenergic receptor, a G-protein-coupled receptor (GPCR), the agonist induces a conformational change, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the bronchioles.

In Vivo Effects of Flerobuterol on Dorsal Raphe 5-HT Neurons: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the in vivo electrophysiological and neurochemical effects of Flerobuterol, a preferential β2-adrenoceptor agonist, on the serotonergic (5-HT) neurons of the dorsal raphe nucleus (DRN). It synthesizes key research findings, presents detailed experimental methodologies, and visualizes the underlying biological processes.

Electrophysiological Effects on Dorsal Raphe 5-HT Neuron Firing

The impact of this compound on the firing rate of dorsal raphe 5-HT neurons is highly dependent on the duration of administration. Electrophysiological studies in rats have revealed distinct acute, short-term, and long-term effects.

-

Acute Administration: A single intravenous (IV) administration of this compound, at doses up to 2 mg/kg, does not alter the spontaneous firing rate of dorsal raphe 5-HT neurons[1].

-

Short-Term (2-Day) Administration: Sustained treatment with this compound (0.5 mg/kg/day, s.c.) for two days leads to a significant decrease in the firing activity of these neurons[1]. This inhibitory effect is not direct but is mediated by an increase in synaptic serotonin. The administration of the 5-HT autoreceptor antagonist spiperone reverses this this compound-induced suppression, indicating that the decreased firing is a result of enhanced activation of somatodendritic 5-HT autoreceptors by the increased availability of serotonin in the synapse[1].

-

Long-Term (14-Day) Administration: Following 14 days of continuous this compound treatment (0.5 mg/kg/day, s.c.), the firing rate of 5-HT neurons progressively recovers to baseline levels[1]. This normalization is attributed to the desensitization of the somatodendritic 5-HT autoreceptors, as evidenced by an attenuated response to intravenous lysergic acid diethylamide (LSD), a 5-HT autoreceptor agonist[1]. Despite the normalized firing rate, the overall serotonergic neurotransmission is enhanced, as shown by the increased effectiveness of electrical stimulation of the 5-HT pathway in suppressing the activity of hippocampal pyramidal neurons.

Data Presentation: Summary of Electrophysiological Effects

| Treatment Duration | Administration Protocol | Effect on DRN 5-HT Firing Rate | Proposed Mechanism | Reference |

| Acute | Up to 2 mg/kg, IV | No significant change | Direct acute effect is negligible. | |

| Short-Term (2 Days) | 0.5 mg/kg/day, s.c. via osmotic minipump | Marked decrease | Enhanced synaptic 5-HT activates inhibitory somatodendritic 5-HT autoreceptors. | |

| Long-Term (14 Days) | 0.5 mg/kg/day, s.c. via osmotic minipump | Recovery to baseline levels | Desensitization of somatodendritic 5-HT autoreceptors. |

Neurochemical Effects on 5-HT Synthesis in the Dorsal Raphe

This compound also modulates the synthesis of serotonin, primarily through its influence on the availability of the precursor amino acid, tryptophan (Trp).

-

Short-Term (2-Day) Administration: A 2-day treatment with this compound (0.5 mg/kg/day, s.c.) significantly increases the rate of 5-HT synthesis within the dorsal and median raphe nuclei. This effect is linked to an elevation in both free and total plasma tryptophan levels, which enhances its transport into the brain.

-

Long-Term (14-Day) Administration: After 14 days of continuous treatment, the this compound-induced increase in tryptophan transport is no longer present. Consequently, the rate of 5-HT synthesis in the raphe nuclei returns to control levels, although it may persist in some postsynaptic brain regions like the parietal and occipital cortex.

Data Presentation: Summary of Effects on 5-HT Synthesis

| Treatment Duration | Administration Protocol | Effect on 5-HT Synthesis in Dorsal Raphe | Proposed Mechanism | Reference |

| Short-Term (2 Days) | 0.5 mg/kg/day, s.c. via osmotic minipump | Significant increase | Increased plasma tryptophan availability and transport into the brain. | |

| Long-Term (14 Days) | 0.5 mg/kg/day, s.c. via osmotic minipump | Return to baseline levels | Normalization of plasma tryptophan transport. |

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for studying these effects.

Caption: Short-term (2-Day) effect of this compound on DRN 5-HT neurons.

Caption: Long-term (14-Day) adaptation to this compound in DRN 5-HT neurons.

Caption: Experimental workflow for in vivo electrophysiology studies.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating this compound's effects.

Animal Models

The primary animal model used in these studies was the male Sprague-Dawley rat. All procedures should be conducted in accordance with institutional guidelines for animal care and use.

Drug Administration

-

Sustained Delivery: For short-term (2-day) and long-term (14-day) studies, this compound was administered continuously using Alzet osmotic minipumps.

-

Pump Preparation: Minipumps are filled with the appropriate concentration of this compound solution to achieve a delivery rate of 0.5 mg/kg/day.

-

Surgical Implantation: Animals are anesthetized. A small incision is made in the skin between the scapulae, and a subcutaneous pocket is formed by blunt dissection. The filled minipump is inserted into the pocket.

-

Closure: The incision is closed with wound clips or sutures.

-

-

Acute Delivery: For acute studies, this compound was administered via a lateral tail vein (intravenous, IV) in anesthetized rats.

In Vivo Single-Unit Electrophysiology

This protocol outlines the steps for extracellular recording of single-unit activity from dorsal raphe nucleus (DRN) neurons.

-

Anesthesia: Rats are anesthetized for the duration of the experiment. Commonly used agents include chloral hydrate or urethane. It is critical to note that anesthetics can themselves affect 5-HT neuronal activity and must be chosen and applied consistently.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.

-

Electrode Placement: A recording microelectrode (e.g., a glass micropipette or platinum-iridium wire) is lowered into the DRN according to precise stereotaxic coordinates.

-

Neuron Identification: Presumed serotonergic neurons are identified based on their well-characterized electrophysiological properties: a slow (0.5-4 Hz), regular, and rhythmic "clock-like" firing pattern with long-duration action potentials.

-

Data Acquisition: Once a stable neuron is isolated, its baseline firing rate is recorded. The effects of acute drug administration (e.g., this compound, spiperone, LSD) are then tested by recording changes in this firing rate. For chronic studies, recordings are made from separate cohorts of animals after 2 or 14 days of treatment.

Measurement of 5-HT Synthesis

The rate of regional serotonin synthesis was assessed using α-[(14)C]methyl-L-tryptophan autoradiography.

-

Tracer Administration: The radiolabeled tracer, α-[(14)C]methyl-L-tryptophan, is administered to the animal. This compound is taken up by neurons and converted by tryptophan hydroxylase, the rate-limiting enzyme in 5-HT synthesis.

-

Tissue Processing: After a set period, the animal is euthanized, and the brain is rapidly removed, frozen, and sectioned on a cryostat.

-

Autoradiography: The brain sections are exposed to X-ray film. The degree of film exposure is proportional to the amount of accumulated radiolabel in each brain region.

-

Quantification: Densitometry is used to quantify the relative optical density in the dorsal raphe and other regions of interest, providing a measure of the rate of 5-HT synthesis. These values are compared between this compound-treated and control animals.

References

Flerobuterol's Antidepressant Potential: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the potential antidepressant activity of Flerobuterol. This compound, a β-adrenoceptor agonist, has demonstrated promising effects in animal models, primarily through its modulation of the serotonergic system. This document summarizes the key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and development in this area.

Core Findings: Enhanced Serotonergic Neurotransmission

Studies in animal models, specifically in rats, have indicated that this compound exhibits antidepressant-like properties.[1] The primary mechanism of action appears to be the enhancement of serotonin (5-HT) neurotransmission.[1] Research has shown that sustained administration of this compound leads to an increase in the synthesis of 5-HT in the brain.[1]

Quantitative Data Summary

While specific quantitative data from forced swim tests or tail suspension tests for this compound were not available in the reviewed literature, the following table summarizes the key findings related to its neurochemical effects.

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Serotonin (5-HT) Synthesis | Rat | 0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump) | Significant increase in 5-HT synthesis in the dorsal and median raphe and most postsynaptic structures. | [1] |

| Plasma Tryptophan (Trp) | Rat | 0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump) | Significant increase in both free and total plasma Trp levels. | [1] |

| Plasma Branched-Chain Amino Acids (Leu, Ile) | Rat | 0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump) | Significant decrease in plasma leucine and isoleucine levels. | |

| Facilitated Transport of Tryptophan | Rat | 0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump) | Significant increase in the facilitated transport of Trp into the brain. | |

| 5-HT Neuron Firing Rate (Dorsal Raphe) | Rat | Acute administration (up to 2 mg/kg, IV) | No modification of the firing rate. | |

| 5-HT Neuron Firing Rate (Dorsal Raphe) | Rat | 0.5 mg/kg/day for 2 days (subcutaneous osmotic minipump) | Marked decrease in the firing rate of 5-HT neurons. | |

| Somatodendritic 5-HT Autoreceptor Sensitivity | Rat | 14 days of treatment with this compound | Desensitization of somatodendritic 5-HT autoreceptors. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the antidepressant-like effects and mechanism of action of this compound.

Chronic this compound Administration in Rats

This protocol describes the sustained administration of this compound to rats to investigate its long-term effects on the serotonergic system.

-

Animals: Male Sprague-Dawley rats.

-

Drug Administration: this compound is delivered at a rate of 0.5 mg/kg/day using Alzet osmotic minipumps implanted subcutaneously in the back of the animals. Control animals receive a vehicle-filled minipump.

-

Duration: The treatment duration can be varied, with studies reporting effects at both 2 and 14 days.

-

Housing: Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Outcome Measures: Following the treatment period, various neurochemical and electrophysiological analyses can be performed. These include measuring serotonin and tryptophan levels in different brain regions and assessing the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Forced Swim Test (FST)

The Forced Swim Test is a common behavioral assay used to screen for antidepressant efficacy. While specific data for this compound is not available, a general protocol is provided below.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a state of immobility.

-

Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the water-filled cylinder for a 5-minute test session. The duration of immobility (defined as the time the animal floats motionless or makes only small movements to keep its head above water) is recorded.

-

-

Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered at specific time points before the test session (e.g., 30, 60, and 120 minutes prior).

-

Data Analysis: The total duration of immobility during the test session is calculated and compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used behavioral screening tool for potential antidepressant drugs.

-

Apparatus: A horizontal bar elevated above a surface.

-

Procedure:

-

A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is then suspended by its tail from the horizontal bar.

-

The duration of the test is typically 6 minutes.

-

The total time the animal remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

-

Drug Administration: The test compound or vehicle is administered prior to the test.

-

Data Analysis: The total duration of immobility is compared between the different treatment groups. A significant decrease in immobility is considered an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

Caption: Proposed signaling cascade of this compound.

Caption: Preclinical evaluation workflow for this compound.

References

Methodological & Application

Flerobuterol In Vitro Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro study of Flerobuterol, a beta-2 adrenergic agonist. Due to the limited publicly available data specifically for this compound, the following protocols are based on established methodologies for other well-studied beta-2 adrenergic agonists, such as Clenbuterol, and can be adapted for this compound.

Introduction

This compound is a beta-2 adrenergic receptor agonist. These agonists bind to beta-2 adrenergic receptors, which are G-protein coupled receptors, initiating a cascade of intracellular signaling events. The primary and most well-documented pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This signaling is crucial in various physiological processes. Emerging evidence also suggests the involvement of other pathways, such as the p38 MAPK and Akt/eNOS signaling cascades, in the cellular response to beta-2 adrenergic agonists.

Data Presentation: In Vitro Dosages of Beta-2 Adrenergic Agonists

The following table summarizes typical in vitro concentrations for various beta-2 adrenergic agonists across different cell lines and assays. These ranges can serve as a starting point for determining the optimal dosage of this compound in your specific experimental setup.

| Agonist | Cell Line | Concentration Range | Optimal Concentration | Reference Study |

| Clenbuterol, Salbutamol, Salmeterol, Formoterol | C2C12 (murine myoblasts) | 10⁻⁸ M to 10⁻⁴ M | 10⁻⁶ M | [1] |

| Clenbuterol | U-937 (human monocyte-derived macrophages) | 0.1 nM to 1.0 mM | - | [2] |

| Isoproterenol (non-selective β-agonist) | Cell membrane preparation | 10⁻¹⁰ M to 10⁻⁴ M | - | [3] |

| Clenbuterol | N2a (neuroblastoma cells) | - | 20 µM (for Aβ aggregation inhibition) | [4] |

Signaling Pathways

Beta-2 adrenergic agonists like this compound primarily signal through the canonical cAMP pathway. However, other non-canonical pathways have also been identified.

Canonical Beta-Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist leads to the dissociation of the Gαs subunit of the associated G-protein. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Alternative Signaling Pathways

Studies with Clenbuterol have revealed the activation of other signaling pathways, which may also be relevant for this compound.

-

p38 MAPK Pathway: In neonatal cardiac cells, Clenbuterol has been shown to induce changes in cell morphology through the activation of the p38 MAPK signaling pathway.

-

Akt/eNOS Pathway: Clenbuterol has also been demonstrated to protect against ischemia/reperfusion-induced arrhythmia by regulating the Akt/eNOS/NO/Cx43 signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the in vitro effects of this compound.

Protocol 1: Assessment of Cellular Proliferation/Viability (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

-

Target cell line (e.g., C2C12, U-937, N2a)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Workflow:

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.

Protocol 2: Measurement of cAMP Accumulation

This protocol measures the intracellular accumulation of cAMP, the primary second messenger of beta-2 adrenergic receptor activation.

Materials:

-

Target cell line

-

This compound stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Lysis buffer (provided with the kit)

Workflow:

Procedure:

-

Seed cells into a suitable plate and grow to the desired confluency.

-

(Optional) Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with various concentrations of this compound for a short period (e.g., 10-30 minutes).

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Perform the cAMP measurement following the manufacturer's instructions for the chosen assay kit.

-

Read the plate on a suitable microplate reader.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis of Signaling Pathway Activation

This protocol can be used to assess the phosphorylation and activation of downstream signaling proteins like p38 MAPK and Akt.

Materials:

-

Target cell line

-

This compound stock solution

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Workflow:

Procedure:

-

Treat cells with the desired concentration of this compound for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody of interest (e.g., anti-phospho-p38).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe for the total protein (e.g., anti-p38).

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

References

- 1. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beta-adrenoceptor agonist clenbuterol is a potent inhibitor of the LPS-induced production of TNF-alpha and IL-6 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Controlled release of Clenbuterol from a hydroxyapatite carrier for the treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

Flerobuterol administration in rat brain electrophysiological studies

Application Note: Flerobuterol in Rat Brain Electrophysiology

Introduction

This compound is a selective β2-adrenoceptor agonist that has demonstrated potential antidepressant activity in animal models.[1] Its mechanism of action involves the modulation of monoaminergic systems, particularly the serotonergic (5-HT) system.[1][2] Understanding the electrophysiological impact of this compound on specific neuronal populations is crucial for elucidating its therapeutic effects and mechanism of action. This document provides detailed protocols for the administration of this compound and subsequent in vivo electrophysiological recording in rat models, targeted at researchers in neuroscience and drug development.

Mechanism of Action: β2-Adrenergic Signaling

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] The activation of these receptors initiates an intracellular signaling cascade primarily through the Gs protein pathway. The binding of this compound causes a conformational change in the receptor, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream cellular targets, ultimately modulating neuronal excitability and function.

Electrophysiological Effects of this compound on Serotonergic Neurons

Electrophysiological studies in rats have shown that this compound administration significantly impacts the serotonergic system. The effects vary based on the duration and mode of administration. Acute intravenous administration showed negligible effects on the firing rate of dorsal raphe 5-HT neurons. However, sustained administration via subcutaneous osmotic minipumps produced a marked, time-dependent modulation of neuronal activity.

Table 1: Summary of this compound's Electrophysiological Effects in Rats

| Dosage & Administration Route | Duration | Brain Region | Observed Electrophysiological Effect | Reference |

| Up to 2 mg/kg, IV (Acute) | N/A | Dorsal Raphe Nucleus | No significant modification of 5-HT neuron firing rate. | |

| 0.5 mg/kg/day, SC (Sustained) | 2 Days | Dorsal Raphe Nucleus | Marked decrease in the firing rate of 5-HT neurons. | |

| 0.5 mg/kg/day, SC (Sustained) | 14 Days | Dorsal Raphe Nucleus | Progressive recovery of 5-HT neuron firing rate to normal levels. | |

| 0.5 mg/kg/day, SC (Sustained) | 14 Days | Dorsal Hippocampus | Markedly enhanced suppression of pyramidal neuron firing by 5-HT pathway stimulation. |

Experimental Protocols

The following protocols provide a framework for conducting electrophysiological studies with this compound in rats. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Animal Preparation and Anesthesia

This protocol outlines the general procedure for preparing an anesthetized rat for stereotaxic surgery and electrophysiological recording.

-

Anesthesia Induction: Place the rat in an induction chamber with 4% isoflurane in oxygen (1 L/min flow rate).

-

Surgical Preparation: Once the rat is fully anesthetized (confirmed by lack of pedal withdrawal reflex), move it to a stereotaxic frame. Maintain anesthesia with 1-2.5% isoflurane for the duration of the surgery.

-

Vital Signs Monitoring: Maintain the rat's body temperature at 37°C using a feedback-controlled heating pad with a rectal probe. Monitor heart rate and respiration throughout the procedure.

-

Surgical Site Preparation: Shave the scalp and clean it with 10% povidone-iodine. Administer a local anesthetic (e.g., 0.5 ml of 2% lidocaine) subcutaneously at the incision site.

-

Craniotomy: Make a midline incision on the scalp and retract the skin. Perform a craniotomy over the target brain region (e.g., Dorsal Raphe Nucleus or Hippocampus) using a high-speed dental drill. Carefully remove the dura mater to expose the brain surface.

Protocol 2: this compound Administration

This compound can be administered acutely or chronically depending on the experimental goals.

A. Acute Intravenous (IV) Administration

-

Purpose: To study the immediate effects of the drug.

-

Procedure:

-

Expose the lateral tail vein.

-

Aseptically prepare the injection site.

-

Using a fine-gauge needle (e.g., 27G), slowly inject the this compound solution (dissolved in sterile saline) into the vein.

-

Doses up to 2 mg/kg have been used in previous studies.

-

B. Sustained Subcutaneous (SC) Administration

-

Purpose: To study the effects of long-term, continuous drug exposure.

-

Procedure:

-

Use osmotic minipumps (e.g., Alzet) filled with the appropriate concentration of this compound to achieve the desired delivery rate (e.g., 0.5 mg/kg/day).

-

Under anesthesia, make a small incision in the skin between the scapulae.

-

Insert the filled osmotic minipump into the subcutaneous pocket.

-

Close the incision with wound clips or sutures.

-

Allow the animal to recover before subsequent electrophysiological recording at specified time points (e.g., 2 or 14 days).

-

Protocol 3: In Vivo Electrophysiological Recording

This protocol describes extracellular single-unit recording from a target brain region.

-

Electrode Placement: Lower a glass micropipette recording electrode into the target brain region using the stereotaxic manipulator. The coordinates should be determined from a rat brain atlas.

-

Recording Setup: Place a reference electrode in contact with the brain or cerebrospinal fluid away from the recording site.

-

Signal Acquisition: Connect the electrode to a preamplifier and amplifier. Filter the signal (e.g., bandpass 0.3-10 kHz) and monitor it on an oscilloscope and audio monitor.

-

Neuron Identification: Identify target neurons based on their characteristic firing patterns and waveforms (e.g., 5-HT neurons in the dorsal raphe have a slow, regular firing rate and a broad action potential).

-

Data Collection: Once a stable single-unit recording is established, record baseline neuronal activity. Administer this compound (if using an acute paradigm) or record from animals previously implanted with osmotic pumps.

-

Data Analysis: Digitize and store the data for offline analysis. Analyze changes in firing rate, burst firing patterns, and other relevant electrophysiological parameters.

Experimental Workflow Visualization

The logical flow of a typical experiment involving sustained this compound administration and electrophysiology is outlined below.

References

- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Proposed HPLC-MS/MS Method for the Analysis of Flerobuterol

Abstract

This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Flerobuterol in biological matrices. As a synthetic beta-adrenergic agonist, this compound is structurally related to other compounds in its class, such as Clenbuterol. Due to the limited availability of specific analytical methods for this compound, this protocol has been adapted from established and validated methods for Clenbuterol and other beta-agonists.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data and experimental parameters are presented in a clear and structured format to facilitate method implementation and validation.

Introduction

This compound is a beta-adrenergic agonist with potential therapeutic applications. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for the determination of trace levels of drugs and their metabolites in complex biological matrices.[2] This proposed method is based on the well-documented analytical procedures for the closely related compound, Clenbuterol, and is intended to serve as a robust starting point for the development of a fully validated assay for this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the extraction of Clenbuterol from biological matrices such as plasma and urine.

-

Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a clean polypropylene centrifuge tube.

-

Internal Standard Spiking: Add the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample) to each sample, calibrator, and quality control sample.

-

pH Adjustment: Add 1.0 mL of an appropriate buffer to adjust the pH. For compounds like Clenbuterol, an alkaline pH is often used to ensure the analyte is in its non-ionized form, facilitating extraction into an organic solvent.

-

Extraction: Add 5.0 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of isopropanol and ethyl acetate).

-

Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and efficient extraction.

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition.

-

Vortexing and Transfer: Vortex the tube briefly to dissolve the residue and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following parameters are proposed based on typical conditions for the analysis of beta-agonists.

Table 1: Proposed HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: Proposed HPLC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Table 3: Proposed MS/MS Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be optimized |

| Internal Standard | To be determined | To be determined | To be optimized |

Note: The precursor and product ions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. The fragmentation pattern is expected to be similar to other beta-agonists, often involving the loss of the tert-butyl group and water.

Experimental Workflow Diagram

Caption: Workflow for this compound Analysis.

Discussion

The proposed HPLC-MS/MS method provides a comprehensive framework for the quantification of this compound in biological samples. The liquid-liquid extraction protocol is designed to efficiently isolate the analyte from complex matrices while minimizing interferences. The use of a C18 reverse-phase column is standard for the separation of moderately polar compounds like beta-agonists. The gradient elution ensures adequate separation from endogenous components and the internal standard.

The mass spectrometric detection in positive ESI mode is anticipated to provide high sensitivity. The optimization of MRM transitions is a critical step for ensuring the selectivity and specificity of the method. This involves the determination of the precursor ion (typically [M+H]+) and the most abundant and stable product ions upon collision-induced dissociation.

Conclusion

This application note outlines a proposed HPLC-MS/MS method for the analysis of this compound. While based on established methods for similar compounds, this protocol requires validation to demonstrate its accuracy, precision, linearity, and sensitivity for this compound. The provided information serves as a valuable resource for researchers initiating the development of a quantitative assay for this compound.

References

- 1. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical methods for the detection of clenbuterol. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Sustained Administration of Flerobuterol via Osmotic Minipump

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a potent and selective β2-adrenergic receptor agonist known to induce anabolic effects on skeletal muscle and lipolytic effects on adipose tissue. Sustained administration using osmotic minipumps offers a significant advantage over traditional dosing regimens (e.g., daily injections) by maintaining stable plasma concentrations of the compound, thereby maximizing therapeutic efficacy and reducing potential side effects associated with fluctuating drug levels. This document provides a detailed protocol for the continuous delivery of this compound in rodent models using osmotic minipumps, based on established scientific literature and best practices.

Data Presentation

Table 1: Recommended this compound Dosage for Sustained Delivery in Rats

| Parameter | Value | Reference |

| Dosage | 0.5 mg/kg/day | [1] |

| Route of Administration | Subcutaneous (SC) | [1] |

| Delivery Method | Osmotic Minipump | [1] |

| Duration | 2 to 14 days | [1] |

Experimental Protocols

I. Formulation of this compound for Osmotic Minipump Delivery

Objective: To prepare a sterile, stable solution of this compound suitable for loading into osmotic minipumps.

Materials:

-

This compound hydrochloride

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile 0.22 µm syringe filters

-

Sterile vials

-

Vortex mixer

-

Analytical balance

Protocol:

-

Determine the required concentration of this compound:

-

The concentration will depend on the desired daily dose, the body weight of the animal, and the pumping rate of the selected osmotic minipump.

-

Use the following formula to calculate the required concentration: Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Flow Rate (mL/day)]

-

Example Calculation: For a 300g (0.3 kg) rat, a dose of 0.5 mg/kg/day, and an Alzet minipump with a flow rate of 2.5 µL/hr (0.06 mL/day): Concentration = (0.5 mg/kg/day * 0.3 kg) / 0.06 mL/day = 2.5 mg/mL

-

-

Prepare the this compound solution:

-

Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound hydrochloride.

-

Dissolve the this compound in a pre-determined volume of sterile saline to achieve the calculated concentration.

-

Gently vortex the solution until the this compound is completely dissolved.

-

-

Sterilize the solution:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile vial.

-

-

Stability Considerations:

-

The stability of this compound in solution for extended periods at 37°C (body temperature) should be confirmed.

-

It is recommended to prepare the solution fresh before filling the minipumps.

-

If long-term storage is necessary, conduct a stability study by incubating the solution at 37°C for the intended duration of the experiment and analyzing its concentration and purity (e.g., via HPLC).

-

II. Osmotic Minipump Preparation and Implantation

Objective: To correctly fill and surgically implant the osmotic minipump for subcutaneous delivery of this compound.

Materials:

-

Alzet® osmotic minipumps (select a model with appropriate duration and flow rate for the study)

-

This compound solution (prepared as described above)

-

Sterile filling tube (provided with the minipumps)

-

Surgical instruments (scalpel, forceps, wound clips or sutures)

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

Antiseptic solution (e.g., povidone-iodine and alcohol)

-

Clippers for fur removal

-

Heating pad

Protocol:

-

Pump Filling:

-

Follow the manufacturer's instructions for filling the osmotic minipumps.

-

Attach the sterile filling tube to a syringe containing the this compound solution.

-

Insert the filling tube into the opening of the minipump until it touches the bottom.

-

Slowly inject the solution into the pump until a small amount of the solution is seen coming out of the opening, ensuring no air bubbles are trapped inside.

-

Remove the filling tube and insert the flow moderator provided with the pump.

-

-

Surgical Implantation (Subcutaneous):

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

-

Administer a pre-operative analgesic as per your institution's IACUC guidelines.

-

Shave the fur from the dorsal mid-scapular region.

-

Cleanse the surgical area with an antiseptic solution.

-

Make a small incision (approximately 1 cm) in the skin.

-

Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the minipump.

-

Insert the filled osmotic minipump into the pocket, with the flow moderator pointing away from the incision.

-

Close the incision with wound clips or sutures.

-

Monitor the animal during recovery from anesthesia on a heating pad.

-

Provide post-operative analgesia as required.

-

Monitor the animal daily for signs of infection or discomfort at the surgical site.

-

Mandatory Visualizations

Caption: Experimental workflow for sustained this compound administration.

Caption: this compound's proposed signaling pathway.

References

Application of Flerobuterol in Neuropharmacology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a selective β2-adrenergic receptor agonist with demonstrated activity within the central nervous system. Its structural and functional similarities to other β2-agonists like Clenbuterol have prompted investigations into its potential neuropharmacological applications. Research suggests that this compound may exert antidepressant-like effects and possess neuroprotective properties, primarily through modulation of serotonergic neurotransmission and induction of neurotrophic factors. These application notes provide a comprehensive overview of the methodologies used to investigate the neuropharmacological profile of this compound, including detailed experimental protocols and data presentation.

Application Notes

Antidepressant-like Activity

This compound has been shown to exhibit antidepressant activity in preclinical animal models. This effect is believed to be mediated, at least in part, by its enhancement of serotonergic neurotransmission. Sustained administration of this compound has been observed to initially decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus, an effect that is reversed by a 5-HT autoreceptor antagonist, suggesting an increased synaptic availability of serotonin.[1] Long-term treatment leads to a desensitization of somatodendritic 5-HT autoreceptors, further enhancing serotonergic transmission.[1]

The antidepressant-like effects of this compound can be quantitatively assessed using behavioral models such as the Forced Swim Test. In this model, antidepressant compounds typically reduce the duration of immobility, indicating a behavioral correlate of antidepressant efficacy.

Neuroprotective Effects

This compound is also being investigated for its potential neuroprotective properties. The proposed mechanism for this effect involves the upregulation of nerve growth factor (NGF), a neurotrophin crucial for neuronal survival, growth, and differentiation. Studies with the related compound Clenbuterol have shown that β2-adrenergic receptor activation can protect neurons from excitotoxic damage, an effect that is blocked by NGF antibodies.[2] This suggests that this compound may offer therapeutic potential in conditions associated with neuronal damage and degeneration. In vitro models using primary neuronal cultures are instrumental in quantifying the neuroprotective concentrations of this compound against various neurotoxic insults.

Data Presentation

In Vivo Behavioral and Neurochemical Effects of this compound

| Parameter | Experimental Model | Dosage/Concentration | Observed Effect | Reference |

| Serotonergic Neuron Firing Rate | Electrophysiology in rat dorsal raphe nucleus | 0.5 mg/kg/day (sustained) | Marked decrease after 2 days, recovery to normal by 14 days | [1] |

| Antidepressant-like Behavior | Forced Swim Test (Rat) | To be determined | Expected decrease in immobility time | Adapted from[3] |

| Extracellular Serotonin Levels | In Vivo Microdialysis (Rat Prefrontal Cortex) | To be determined | Expected increase in extracellular 5-HT | Adapted from |

In Vitro Neuroprotective Effects of this compound

| Parameter | Experimental Model | Neurotoxin | This compound Concentration | Observed Effect | Reference |

| Neuronal Viability | Primary Hippocampal Neurons | Glutamate | 1-100 µM (Clenbuterol) | Increased neuronal survival | |

| NGF Induction | Primary Cortical Astrocytes | - | 1-100 µM (Clenbuterol) | 200-300% increase in NGF mRNA and protein |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is adapted for the determination of the binding affinity (Ki) of this compound for β-adrenergic receptors.

Materials:

-

HEK293 cells transiently or stably expressing human β1 and β2 adrenergic receptors

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Binding buffer: 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4

-

Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist)

-

Non-specific binding control: Propranolol (10 µM)

-

This compound stock solution

-

Scintillation cocktail

-

Glass fiber filters (GF/C)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of 10 µM propranolol (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [3H]-CGP 12177 at a concentration near its Kd.

-

100 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Workflow for β-adrenergic receptor binding assay.

In Vivo Microdialysis for Serotonin Release

This protocol is designed to measure extracellular serotonin levels in the prefrontal cortex of awake, freely moving rats following this compound administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2mm membrane, 20 kDa cutoff)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

-

This compound solution for injection

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the medial prefrontal cortex.

-

Secure the cannula with dental cement and allow the animal to recover for at least 7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow a 2-hour equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., intraperitoneally) at the desired dose(s).

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

-

Sample Analysis:

-

Analyze the dialysate samples for serotonin content using an HPLC-ED system.

-

Quantify serotonin concentrations by comparing peak areas to those of external standards.

-

-

Data Analysis:

-

Express serotonin levels as a percentage of the baseline average.

-

Compare the effects of different doses of this compound on serotonin release.

-

Signaling Pathway of this compound-Induced Serotonin Release

Proposed signaling cascade for this compound's effect on serotonin.

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol is used to assess the antidepressant-like effects of this compound in rats.

Materials:

-

Male Sprague-Dawley rats (225-250g)

-

Cylindrical swim tanks (45 cm high, 20 cm diameter)

-

Water at 23-25°C

-

This compound solution for injection

-

Video recording and analysis software

Procedure:

-

Pre-test Session (Day 1):

-

Place each rat individually in a swim tank filled with water to a depth of 30 cm for 15 minutes.

-

Remove the rats, dry them, and return them to their home cages.

-

-

Test Session (Day 2):

-

Administer this compound or vehicle to the rats (e.g., 30-60 minutes before the test).

-

Place the rats back into the swim tanks for a 5-minute test session.

-

Record the sessions for later analysis.

-

-

Behavioral Scoring:

-

Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.

-

Blinded scoring is recommended to avoid bias.

-

-

Data Analysis:

-

Compare the immobility time between the this compound-treated groups and the vehicle control group.

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Forced Swim Test Experimental Workflow

References

- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clenbuterol protects mouse cerebral cortex and rat hippocampus from ischemic damage and attenuates glutamate neurotoxicity in cultured hippocampal neurons by induction of NGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Flerobuterol Stability and Storage: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and appropriate storage conditions for Flerobuterol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound solid powder should be stored under controlled conditions to minimize degradation.[1]

Table 1: Recommended Storage Conditions for this compound Powder

| Storage Duration | Temperature | Light Conditions | Atmosphere |

| Short-term (days to weeks) | 0 - 4°C | Dry, dark | Inert gas (optional) |

| Long-term (months to years) | -20°C | Dry, dark | Inert gas (optional) |

Q2: How should I store this compound stock solutions?

This compound is soluble in DMSO, and stock solutions in this solvent can be stored for future use.[1] To ensure the integrity of the solution, follow these storage guidelines:

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)

| Storage Duration | Temperature |

| Short-term (days to weeks) | 0 - 4°C |

| Long-term (months) | -20°C |

Note: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound stable during shipping?

This compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, upon receipt, it is crucial to transfer the product to the recommended storage conditions for long-term stability.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure as a beta-adrenergic agonist, it is likely susceptible to degradation under conditions similar to other molecules in its class, such as Salbutamol and Clenbuterol. The primary degradation pathways are expected to be hydrolysis and oxidation.

Below is a proposed degradation pathway for this compound based on known degradation of similar compounds.

Caption: Proposed degradation pathways for this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Q5: I am seeing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

Unexpected peaks in your chromatogram could indicate the presence of degradation products. Consider the following:

-

Improper Storage: Verify that the this compound solid and solutions have been stored according to the recommended conditions. Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to degradation.

-

Sample Preparation: The diluent used for your sample preparation could be affecting stability. Ensure the pH of your sample solution is within a stable range for this compound.

-

Contamination: The unexpected peaks could be from a contaminated solvent, vial, or instrument. Run a blank to rule out contamination.

Troubleshooting Decision Tree:

Caption: Troubleshooting unexpected HPLC peaks.

Q6: My this compound solution has changed color. Is it still usable?

A change in the color of a solution is often an indicator of chemical degradation. It is strongly recommended not to use a discolored solution, as the presence of degradation products could compromise your experimental results. Prepare a fresh solution from a properly stored solid sample.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and acetonitrile

-

pH meter

-

HPLC system with a UV or PDA detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis:

-

Neutralize the acid and base hydrolyzed samples before analysis.

-

Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

-

Experimental Workflow:

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters for Beta-Adrenergic Agonists:

Table 3: General HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all peaks. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-280 nm) or PDA for peak purity analysis |

| Column Temperature | 25-30°C |

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is confirmed by analyzing the samples from the forced degradation study, demonstrating that the this compound peak is well-resolved from any degradation product peaks.

References

Flerobuterol Synthesis: Technical Support Center

Disclaimer: Information regarding a compound specifically named "Flerobuterol" is not available in the public scientific literature. The following troubleshooting guide is based on common issues encountered during the synthesis of related β2-adrenergic agonists, such as Clenbuterol and Fenoterol, and is intended to provide general guidance for researchers in this field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical support center provides answers to frequently asked questions and troubleshooting guides for common issues encountered during the synthesis of this compound and related compounds.

FAQ 1: Low Yield of the Final Product

Question: I am experiencing a significantly lower than expected yield for my final product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to identify and resolve the issue:

-

Incomplete Reactions: Ensure all starting materials have been consumed by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress. If the reaction is stalling, consider increasing the reaction time, temperature, or using a more effective catalyst.

-

Side Reactions: The formation of unwanted byproducts is a common cause of low yields. Analyze your crude product mixture by NMR or LC-MS to identify potential side products. Common side reactions include over-alkylation, oxidation, or rearrangement. Adjusting reaction conditions such as temperature, solvent, and stoichiometry can help minimize these.

-

Purification Losses: Significant amounts of product can be lost during work-up and purification steps.

-

Extraction: Ensure the pH is optimized for the extraction of your compound. For amino compounds, basifying the aqueous layer is crucial.

-

Chromatography: Choose an appropriate solvent system for column chromatography to ensure good separation and minimize product loss on the column. Affinity chromatography using alpha1-acid glycoprotein has been shown to be effective for purifying some β2-agonists.[1]

-

-

Reagent Quality: Verify the purity and reactivity of your starting materials and reagents. Degradation of reagents over time can lead to poor reaction outcomes.

FAQ 2: Difficulty in Product Purification

Question: My crude product is proving difficult to purify. What strategies can I employ for effective purification?

Answer: Purification of polar, amino-containing compounds can be challenging. Consider the following strategies:

-

Crystallization: If your compound is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good quality crystals.

-

Column Chromatography:

-

Normal Phase: For moderately polar compounds, silica gel chromatography is standard. A common issue is product streaking. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape for basic compounds.

-

Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.

-

-

Affinity Chromatography: For clenbuterol-like compounds, affinity chromatography has been successfully used for purification from complex matrices.[1]

-

Salt Formation: Converting your amine product to a salt (e.g., hydrochloride or hydrobromide) can facilitate purification by crystallization and improve handling and stability. Fenoterol, for instance, is often used as its hydrobromide salt.[2]

Troubleshooting Guide: Unexpected Side Product Formation

Issue: Spectroscopic analysis (NMR, MS) of my product reveals the presence of a significant and unexpected side product.

| Potential Cause | Identification | Proposed Solution |

| Over-alkylation | Mass spectrum shows a peak corresponding to the addition of more than one alkyl group. | Use a protecting group strategy for the amine or carefully control the stoichiometry of the alkylating agent. |

| Oxidation | Presence of carbonyl peaks (ketone, aldehyde) in the NMR or IR spectrum where none are expected. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use degassed solvents. |

| Rearrangement | Isomeric product identified by detailed NMR analysis (e.g., 2D NMR). | Re-evaluate the reaction mechanism and conditions. Temperature and catalyst choice can often influence rearrangement pathways. |

| Incomplete Reduction | If the synthesis involves a reduction step (e.g., ketone to alcohol), the presence of the starting ketone. | Increase the amount of reducing agent, extend the reaction time, or switch to a more powerful reducing agent. |

Experimental Protocols

Protocols provided are generalized examples for key transformations in the synthesis of β2-agonists and should be adapted and optimized for specific target molecules.

Protocol 1: Reductive Amination for Secondary Amine Formation

This protocol describes a general procedure for the coupling of a ketone with a primary amine followed by reduction to form a secondary amine, a common step in the synthesis of compounds like Fenoterol and Clenbuterol.[2][3]

-

Step 1: Imine Formation:

-

Dissolve the ketone (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

-